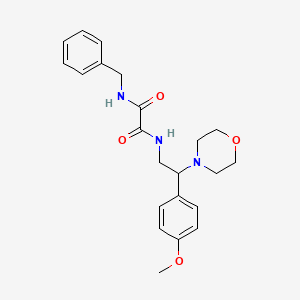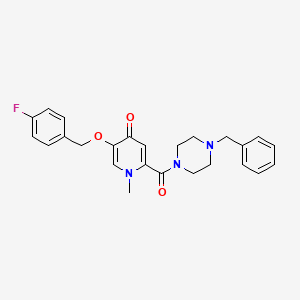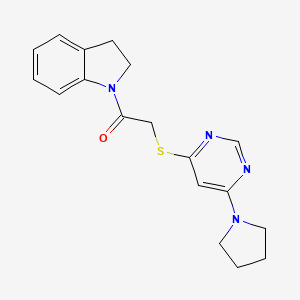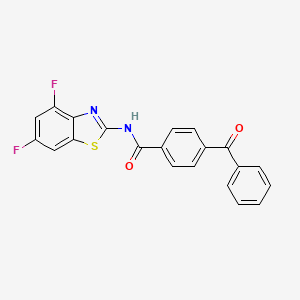
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as AQ-11, is a novel compound that has drawn significant attention in the scientific community. AQ-11 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Applications De Recherche Scientifique
Antiviral Activity
Quinoxaline derivatives have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . One of the compounds showed promising antiviral activity .
Antimicrobial Activity
Quinoxaline derivatives have also been used as antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Some compounds exhibit antibacterial and/or antifungal activities .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . The activity of synthesized compounds and control drugs against human colon (HCT116) and cancer cell lines of the mouse monocyte macrophage leukaemic (RAW 264.7) has been determined .
C–H Bond Activation
The direct C3-functionalization of quinoxalin-2 (1 H)-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties .
Antibiotic Use
Quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Anti-Inflammatory Activity
Quinoxaline derivatives have been studied for their anti-inflammatory activities . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in this review .
Orientations Futures
The future directions for research on “(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities. For example, indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Similarly, quinoxaline derivatives have shown a broad spectrum of biological activities .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities . They are used in various pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)



![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)
![[2-(2,5-Difluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2839040.png)
![3-Propan-2-yl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2839042.png)
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)
